Mycobacterium tuberculosis Inhibitory Potency: Strain-Level Quantification
Elaiomycin demonstrates exceptionally high potency and narrow-spectrum specificity against Mycobacterium tuberculosis. In a study of 251 clinical strains tested on egg-yolk agar, elaiomycin at 12.5 μg/mL completely or partially inhibited 98.4% (247/251) of M. tuberculosis isolates, while 96.8% (31/32) of M. avium strains remained resistant at this concentration [1]. This level of strain-level quantification and differential susceptibility is not documented for other azoxy antibiotics such as valanimycin or maniwamycins, which are primarily characterized by antifungal or cytotoxic activity rather than antitubercular specificity [2].
| Evidence Dimension | In vitro growth inhibition of Mycobacterium strains |
|---|---|
| Target Compound Data | 247/251 (98.4%) M. tuberculosis strains inhibited at 12.5 μg/mL |
| Comparator Or Baseline | M. avium: 31/32 (96.8%) resistant at 12.5 μg/mL; M. bovis: 30/32 (93.7%) inhibited at 12.5 μg/mL |
| Quantified Difference | Elaiomycin shows >30-fold selectivity for M. tuberculosis over M. avium at 12.5 μg/mL |
| Conditions | Egg-yolk agar; elaiomycin concentrations of 0.78, 3.1, 12.5, and 50.0 μg/mL |
Why This Matters
This quantitative strain-level data provides a clear, evidence-based justification for selecting elaiomycin over broad-spectrum alternatives when a specific tool for M. tuberculosis research is required.
- [1] Karlson, A. G. Specific inhibitory effect of elaiomycin in vitro upon Mycobacterium tuberculosis. Antibiot. Chemother. 1962, 12, 446–449. PMID: 14453997. View Source
- [2] Yamato, M.; et al. Isolation and properties of valanimycin, a new azoxy antibiotic. J. Antibiot. 1986, 39 (2), 184–191. View Source
